molecular formula C18H29N3 B11801179 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine

2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B11801179
M. Wt: 287.4 g/mol
InChI Key: LCDGNVWIVDILDQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo substitution reactions to introduce the propylpiperidinyl and pyrrolidinyl groups. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(piperidin-1-yl)pyridine
  • 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(morpholin-1-yl)pyridine
  • 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)quinoline

Uniqueness

2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

2-methyl-3-(1-propylpiperidin-2-yl)-6-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C18H29N3/c1-3-11-20-12-5-4-8-17(20)16-9-10-18(19-15(16)2)21-13-6-7-14-21/h9-10,17H,3-8,11-14H2,1-2H3

InChI Key

LCDGNVWIVDILDQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=C(N=C(C=C2)N3CCCC3)C

Origin of Product

United States

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